![molecular formula C11H6F3N3 B1471122 {[2-Methyl-6-(Trifluormethyl)pyridin-3-yl]methylen}malononitril CAS No. 1227955-29-4](/img/structure/B1471122.png)
{[2-Methyl-6-(Trifluormethyl)pyridin-3-yl]methylen}malononitril
Übersicht
Beschreibung
The compound “{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile” is a versatile material extensively used in scientific research due to its diverse applications. It offers great potential in fields like drug discovery, material synthesis, and catalysis. The molecular formula is C11H6F3N3 .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile” consists of a pyridine ring with a trifluoromethyl group and a methylene malononitrile group .Wissenschaftliche Forschungsanwendungen
Anwendungen im Pflanzenschutz
Trifluormethylpyridine, zu denen auch die fragliche Verbindung gehört, sind ein wichtiges Strukturmotiv in aktiven Pflanzenschutzmitteln . Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Derivat, das auf den Markt für Pflanzenschutzmittel gebracht wurde, und seitdem haben mehr als 20 neue Agrochemikalien mit Trifluormethylpyridin-Bestandteilen ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den Trifluormethylpyridin-Anteil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die biologischen Aktivitäten dieser Derivate werden auf die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die besonderen Eigenschaften des Pyridin-Anteils zurückgeführt .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte mit dem Trifluormethylpyridin-Anteil die Marktzulassung erhalten . Diese Produkte nutzen wahrscheinlich die gleichen Eigenschaften, die Trifluormethylpyridine in Humanpharmaka wirksam machen.
Synthese anderer Verbindungen
Die Verbindung kann an der Horner-Wadsworth-Emmons-Reaktion teilnehmen , einem Verfahren, das in der organischen Chemie verwendet wird, um Kohlenstoff-Kohlenstoff-Doppelbindungen zu bilden. Es ist ein nützliches Werkzeug bei der Synthese anderer komplexer organischer Verbindungen.
Von der FDA zugelassene Medikamente
Trifluormethylgruppen enthaltende Medikamente, zu denen Derivate der fraglichen Verbindung gehören, wurden von der FDA zugelassen . Diese Medikamente weisen zahlreiche pharmakologische Aktivitäten auf .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung organischer Verbindungen, die Fluor enthalten, wie z. B. Trifluormethylpyridine, hat zu vielen Fortschritten in den Bereichen Pflanzenschutz, Pharmazeutika und funktionelle Materialien geführt . Die Auswirkungen von Fluor und fluorhaltigen Anteilen auf die biologischen Aktivitäten und physikalischen Eigenschaften von Verbindungen haben Fluor einen einzigartigen Platz im Arsenal des Entdeckungschemikers eingebracht .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c1-7-9(4-8(5-15)6-16)2-3-10(17-7)11(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUUDERAYDPXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


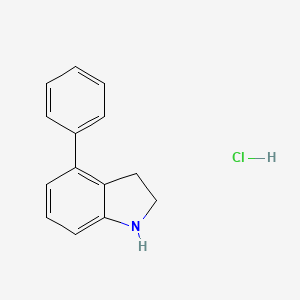

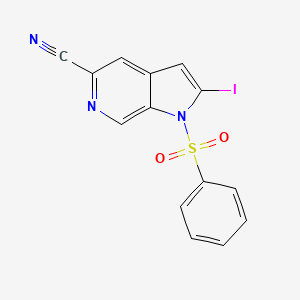
![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)
![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)
![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)
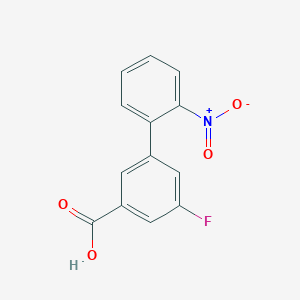

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
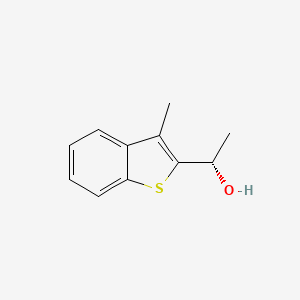
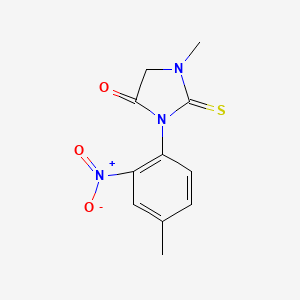
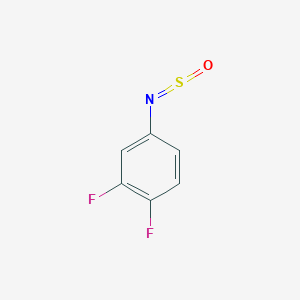
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
